An In-depth Technical Guide to (S)-3-Ethoxypyrrolidine: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to (S)-3-Ethoxypyrrolidine: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Ethoxypyrrolidine is a chiral heterocyclic compound of growing interest in medicinal chemistry and drug discovery. Its pyrrolidine core is a prevalent scaffold in numerous biologically active molecules, and the specific stereochemistry and substitution of this compound make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic approaches for (S)-3-Ethoxypyrrolidine, tailored for professionals in the field of drug development.
Chemical Structure and Identification
(S)-3-Ethoxypyrrolidine is a derivative of pyrrolidine, a five-membered saturated heterocycle containing a nitrogen atom. The "(S)" designation indicates the stereochemistry at the chiral center, which is the carbon atom at the 3-position of the pyrrolidine ring, bonded to the ethoxy group.
Table 1: Chemical Identification of (S)-3-Ethoxypyrrolidine and its Hydrochloride Salt
| Identifier | (S)-3-Ethoxypyrrolidine (Free Base) | (S)-3-Ethoxypyrrolidine Hydrochloride |
| IUPAC Name | (3S)-3-ethoxypyrrolidine | (3S)-3-ethoxypyrrolidine;hydrochloride[1] |
| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO[1] |
| Molecular Weight | 115.17 g/mol | 151.63 g/mol [1] |
| Canonical SMILES | CCOC1CCNC1 | CCOC1CCNC1.Cl[1] |
| Isomeric SMILES | CCO[C@H]1CCNC1 | CCO[C@H]1CCNC1.Cl[1] |
| InChI | InChI=1S/C6H13NO/c1-2-8-6-3-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | InChI=1S/C6H13NO.ClH/c1-2-8-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1[1] |
| InChI Key | VHSSBFJFGPYMNJ-RGMNGODLSA-N | VHSSBFJFGPYMNJ-RGMNGODLSA-N[1] |
Physicochemical Properties
Table 2: Physicochemical Properties of Pyrrolidine Derivatives
| Property | (S)-3-Ethoxypyrrolidine Hydrochloride | 3-(3-Ethylphenoxy)pyrrolidine (Predicted) | Pyrrolidine (for reference) |
| Boiling Point | Not available | 296.6 ± 33.0 °C[2] | 87-88 °C[3] |
| Melting Point | Typically ranges from 230 °C to 260 °C[1] | Not available | -63 °C[3] |
| Density | Not available | 1.022 ± 0.06 g/cm³[2] | 0.866 g/cm³[3] |
| pKa | Not available | 9.38 ± 0.10[2] | 11.27 (of conjugate acid)[3] |
| Solubility | Not available | Not available | Miscible with water and most organic solvents[3] |
Note: The data for 3-(3-Ethylphenoxy)pyrrolidine are predicted and should be used as an estimation.
Synthesis of (S)-3-Ethoxypyrrolidine
The synthesis of (S)-3-Ethoxypyrrolidine typically involves a two-step process starting from a chiral precursor, most commonly (S)-3-hydroxypyrrolidine. The key transformation is an etherification reaction.
Preparation of the Precursor: (S)-3-Hydroxypyrrolidine
The synthesis of the chiral precursor, (S)-3-hydroxypyrrolidine, is a critical first step. One common method involves the configuration inversion of the more readily available (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.[1]
Experimental Protocol: Synthesis of (S)-3-Hydroxypyrrolidine Hydrochloride (Illustrative) [1]
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Esterification (Mitsunobu Reaction): To a solution of (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine, triphenylphosphine, and benzoic acid in an appropriate organic solvent (e.g., THF), diisopropyl azodicarboxylate (DIAD) is added dropwise at a controlled temperature. The reaction proceeds with an inversion of stereochemistry at the C3 position.
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Hydrolysis: The resulting ester is then hydrolyzed using a base, such as sodium hydroxide, in a suitable solvent system (e.g., methanol/water) to yield (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.
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Deprotection: The Boc protecting group is removed under acidic conditions, for example, by treatment with hydrochloric acid in a solvent like ethyl acetate or dioxane, to afford (S)-3-hydroxypyrrolidine hydrochloride as the final product.
Etherification to (S)-3-Ethoxypyrrolidine
The conversion of (S)-3-hydroxypyrrolidine to (S)-3-ethoxypyrrolidine can be achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide.
Generalized Experimental Protocol: Williamson Ether Synthesis of N-Protected (S)-3-Ethoxypyrrolidine
Note: The pyrrolidine nitrogen is typically protected (e.g., with a Boc or Cbz group) prior to this step to prevent N-alkylation.
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Deprotonation: To a solution of N-protected (S)-3-hydroxypyrrolidine in an anhydrous aprotic solvent (e.g., THF or DMF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred to allow for the formation of the sodium alkoxide.
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Alkylation: An ethylating agent, such as ethyl iodide or ethyl bromide, is then added to the reaction mixture. The reaction is typically allowed to warm to room temperature and stirred for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the N-protected (S)-3-ethoxypyrrolidine.
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Deprotection (if necessary): The N-protecting group can be removed under appropriate conditions to yield the final product, (S)-3-ethoxypyrrolidine.
Biological Activity and Applications in Drug Development
The pyrrolidine ring is a key structural motif in a vast array of pharmaceuticals.[4] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to flat aromatic rings, which is advantageous for designing molecules with high target specificity and affinity. The stereochemistry at the C3 position of (S)-3-ethoxypyrrolidine can significantly influence its biological activity by affecting the binding interactions with chiral biological targets such as enzymes and receptors.[5]
While specific biological data for (S)-3-ethoxypyrrolidine is limited in publicly available literature, its structural features suggest potential applications as a building block in the synthesis of compounds targeting a variety of biological systems. Pyrrolidine derivatives have been investigated for their activity as:
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Anticancer agents
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Antimicrobial agents [6]
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Central nervous system (CNS) agents
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Antidiabetics
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Anti-inflammatory agents [4]
The ethoxy group at the C3 position can influence the molecule's lipophilicity and hydrogen bonding capacity, which are critical parameters for its pharmacokinetic and pharmacodynamic properties. Further screening and derivatization of (S)-3-ethoxypyrrolidine could lead to the discovery of novel drug candidates.
Future Perspectives
(S)-3-Ethoxypyrrolidine represents a valuable, yet underexplored, chiral building block for drug discovery. Future research in the following areas would be beneficial:
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Development of optimized and scalable synthetic routes.
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Comprehensive profiling of its physicochemical properties.
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High-throughput screening to identify its biological targets.
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Structure-activity relationship (SAR) studies of its derivatives.
References
- 1. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 6. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]



